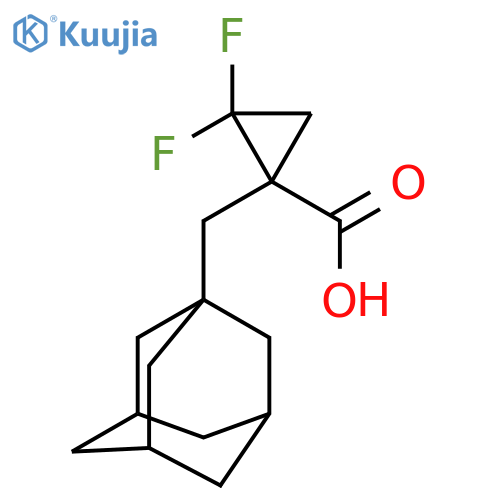

Cas no 2228899-83-8 (1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid)

2228899-83-8 structure

商品名:1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid

1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid

- 2228899-83-8

- EN300-1962797

- 1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid

-

- インチ: 1S/C15H20F2O2/c16-15(17)8-14(15,12(18)19)7-13-4-9-1-10(5-13)3-11(2-9)6-13/h9-11H,1-8H2,(H,18,19)

- InChIKey: QMMUXMAFVUEBOX-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1(C(=O)O)CC12CC3CC(CC(C3)C1)C2)F

計算された属性

- せいみつぶんしりょう: 270.14313620g/mol

- どういたいしつりょう: 270.14313620g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 404

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.2

1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1962797-0.1g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 0.1g |

$1131.0 | 2023-08-31 | ||

| Enamine | EN300-1962797-10g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 10g |

$5528.0 | 2023-08-31 | ||

| Enamine | EN300-1962797-1g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 1g |

$1286.0 | 2023-08-31 | ||

| Enamine | EN300-1962797-0.5g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 0.5g |

$1234.0 | 2023-08-31 | ||

| Enamine | EN300-1962797-0.25g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 0.25g |

$1183.0 | 2023-08-31 | ||

| Enamine | EN300-1962797-5.0g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 5g |

$3728.0 | 2023-06-02 | ||

| Enamine | EN300-1962797-0.05g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 0.05g |

$1080.0 | 2023-08-31 | ||

| Enamine | EN300-1962797-5g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 5g |

$3728.0 | 2023-08-31 | ||

| Enamine | EN300-1962797-10.0g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 10g |

$5528.0 | 2023-06-02 | ||

| Enamine | EN300-1962797-1.0g |

1-[(adamantan-1-yl)methyl]-2,2-difluorocyclopropane-1-carboxylic acid |

2228899-83-8 | 1g |

$1286.0 | 2023-06-02 |

1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid 関連文献

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2228899-83-8 (1-(adamantan-1-yl)methyl-2,2-difluorocyclopropane-1-carboxylic acid) 関連製品

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量